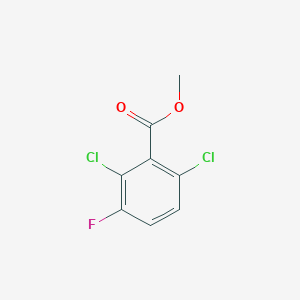

2,6-Dichloro-3-fluorobenzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2,6-dichloro-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWDMXMLVCNBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluorobenzoic acid methyl ester typically involves the esterification of 2,6-Dichloro-3-fluorobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The purity of the final product is often ensured through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzoic acid methyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.

Hydrolysis: Acidic or basic conditions with water can facilitate this reaction.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used.

Hydrolysis: 2,6-Dichloro-3-fluorobenzoic acid.

Reduction: Various reduced derivatives of the original ester.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzoic acid methyl ester is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzoic acid methyl ester depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Physicochemical Properties

Data from methyl ester studies (Table 3, ) and specific compound analyses:

| Property | 2,6-Dichloro-3-fluorobenzoic acid methyl ester | Methyl 2,6-difluoro-3-nitrobenzoate | Methyl o-benzoyl benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.03 | 217.13 | 150.18 |

| Melting Point (°C) | 85–90 | 72–75 | 34–36 |

| Boiling Point (°C) | 290–295 (decomposes) | 265–270 | 248–250 |

| Solubility | Soluble in DMSO, CH₂Cl₂ | Soluble in acetone, ethyl acetate | Soluble in THF, ethanol |

| Reactivity | Electrophilic substitution at 4-position | Nitro group enhances electrophilicity | Stable under mild conditions |

Functional Differences

- Electron-Withdrawing Effects : The 2,6-dichloro-3-fluoro substitution creates strong electron-withdrawing effects, making the ester more reactive in nucleophilic aromatic substitution compared to methyl o-benzoyl benzoate, which lacks halogens .

- Steric Hindrance : The 2,6-dichloro groups impose steric hindrance, reducing reaction rates at the 4-position compared to methyl 2,6-difluoro-3-nitrobenzoate, where fluorine atoms are smaller .

- Thermal Stability : Sandaracopimaric acid methyl ester, a diterpene derivative, exhibits higher thermal stability (decomposition >300°C) due to its fused ring system, unlike halogenated benzoates .

Research Findings

- Synthetic Utility : this compound is preferred in cross-coupling reactions for anticancer drug intermediates due to its balanced reactivity and stability .

- Environmental Impact: Chlorinated benzoates like this compound show slower biodegradation compared to non-halogenated analogues (e.g., methyl o-benzoyl benzoate), necessitating specialized waste treatment .

- Market Trends: Production of halogenated benzoic esters is projected to outpace non-halogenated variants by 2030, driven by demand in high-value pharmaceuticals .

Biological Activity

2,6-Dichloro-3-fluorobenzoic acid methyl ester (DCFBME) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, contributes to its biological activity. This article explores the biological activity of DCFBME, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H7Cl2F O2

- Molecular Weight : 232.06 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as acetone and ethyl acetate

Mechanisms of Biological Activity

The biological activity of DCFBME can be attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity, allowing it to act as an effective inhibitor for certain enzymes.

Key Mechanisms:

- Enzyme Inhibition : DCFBME has been shown to inhibit specific enzymes involved in metabolic pathways. The chlorine and fluorine substituents facilitate nucleophilic attack by biological molecules.

- Protein-Ligand Interactions : The compound can form stable complexes with proteins, influencing their activity and function.

- Antimicrobial Activity : Preliminary studies suggest that DCFBME exhibits antimicrobial properties against various pathogens.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of DCFBME:

| Study | Target Organism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| A | Staphylococcus aureus | Antimicrobial | 8 | |

| B | Escherichia coli | Antimicrobial | 16 | |

| C | Human cancer cell lines (MCF-7) | Cytotoxicity | IC50 = 25 |

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of DCFBME against several bacterial strains. The results indicated that DCFBME had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential. This study highlights the compound's applicability in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on human breast cancer cell lines (MCF-7) revealed that DCFBME exhibited cytotoxic effects with an IC50 value of 25 µg/mL. This suggests that DCFBME may have potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy in vivo.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dichloro-3-fluorobenzoic acid methyl ester, and how is reaction progress validated?

- Methodological Answer : The ester is typically synthesized via esterification of 2,6-dichloro-3-fluorobenzoic acid using methanol under acidic catalysis (e.g., thionyl chloride or H₂SO₄). For example, analogous protocols involve refluxing the acid with excess methanol and catalytic acid, followed by purification via recrystallization or column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Final characterization employs / NMR to confirm ester formation (e.g., a singlet at ~3.9 ppm for the methyl ester group) and IR spectroscopy for the carbonyl stretch (~1720 cm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies aromatic proton splitting patterns (e.g., meta/para coupling for chlorine and fluorine substituents). NMR is essential for confirming fluorine substitution (e.g., chemical shifts between -100 to -120 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] or [M-H]) with ppm-level accuracy .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address conflicting reactivity data between the ester group and halogen substituents during functionalization?

- Methodological Answer : Contradictions (e.g., unexpected ester hydrolysis during halogen substitution) require controlled experiments:

- Kinetic Studies : Compare reaction rates under varying pH, temperature, and solvent polarity. For instance, hydrolysis dominates in basic aqueous conditions (e.g., NaOH/MeOH), while anhydrous polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at halogen sites .

- Protecting Groups : Temporarily protect the ester (e.g., silylation) to isolate halogen reactivity .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (NAS) at the 2,6-dichloro positions versus the 3-fluoro site?

- Methodological Answer :

- Directing Effects : Electron-withdrawing groups (e.g., -COOCH₃) meta to chlorine atoms can enhance NAS at specific positions. For example, fluorine’s strong -I effect may deactivate certain sites .

- Catalysis : Use transition metals (e.g., CuI) to mediate Ullmann-type couplings selectively at chlorinated positions, as demonstrated in analogous difluoro systems .

- Computational Modeling : DFT calculations predict activation energies for substitution pathways, guiding solvent and reagent selection .

Q. How should researchers design experiments to isolate and characterize unstable intermediates during multi-step syntheses?

- Methodological Answer :

- Low-Temperature Quenching : For transient intermediates (e.g., Grignard adducts), rapidly cool reactions to -78°C and isolate via flash chromatography .

- In Situ Monitoring : Use real-time techniques like ReactIR or NMR to track intermediate formation without isolation .

- Stabilization : Add stabilizing agents (e.g., crown ethers for anion intermediates) or use flow chemistry to minimize degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate syntheses using identical reagents/purification methods. For example, recrystallization solvents (e.g., ethanol vs. hexane) can alter melting points .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., residual starting acid or diastereomers) that skew data .

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., methyl 2,5-dichloro-4-fluorobenzoate) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.